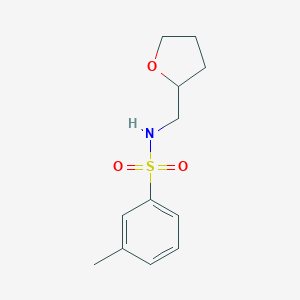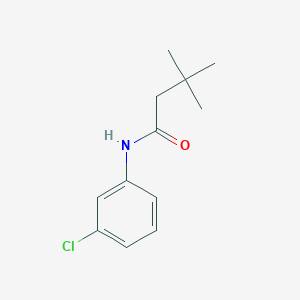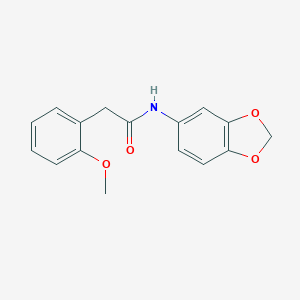
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione, commonly known as NBD, is a fluorescent dye that is widely used in scientific research. It is a xanthenedione derivative that exhibits strong fluorescence properties, making it a popular choice for a variety of applications.
Mecanismo De Acción
The fluorescence properties of NBD are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, NBD undergoes a rapid proton transfer within its molecule, resulting in a shift in the absorption and emission spectra. This unique mechanism of action makes NBD a highly sensitive and selective fluorescent probe.
Biochemical and Physiological Effects:
NBD is a non-toxic fluorescent dye that is widely used in biological systems. It has been shown to have minimal effects on the structure and function of proteins and other biomolecules, making it an ideal tool for studying biological processes. NBD has also been used to study the transport and localization of molecules within cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBD is its strong fluorescence properties, which make it a highly sensitive and selective probe. It is also relatively easy to synthesize and can be attached to a variety of biomolecules. However, one limitation of NBD is that it can be affected by changes in pH and temperature, which can affect its fluorescence properties. Additionally, NBD can be sensitive to quenching by other molecules in biological systems.
Direcciones Futuras
There are many potential future directions for the use of NBD in scientific research. One area of interest is the development of new methods for attaching NBD to biomolecules, which could improve its sensitivity and selectivity. Another area of interest is the use of NBD in live-cell imaging, which could provide new insights into the dynamics of biological processes. Additionally, NBD could be used in the development of new biosensors for detecting specific molecules in biological systems.
Métodos De Síntesis
The synthesis of NBD involves the reaction of 2-nitrobenzaldehyde with dimedone in the presence of a catalyst such as piperidine. The resulting product is then treated with a reducing agent such as sodium borohydride to produce NBD. The overall synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
NBD has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study the structure and function of proteins and other biomolecules. NBD can be attached to specific amino acid residues in proteins, allowing researchers to study the conformational changes that occur during protein folding or binding interactions.
Propiedades
Fórmula molecular |
C23H27NO6 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
10a-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,8a,9-hexahydroxanthene-1,8-dione |
InChI |
InChI=1S/C23H27NO6/c1-21(2)9-15(25)19-17(11-21)30-23(27)12-22(3,4)10-16(26)20(23)18(19)13-7-5-6-8-14(13)24(28)29/h5-8,18,20,27H,9-12H2,1-4H3 |
Clave InChI |
GORMMYWRNUWTJI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)










![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
